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Compound of Interest

Compound Name: KCL-286

CAS No.: 1952276-71-9

Cat. No.: B15621772

Get Quote

KCL-286 Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential

information for utilizing KCL-286, a selective retinoic acid receptor β2 (RARβ2) agonist, in

experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is KCL-286 and what is its primary mechanism of action?

A1: KCL-286 (also known as C286) is an orally active and brain-penetrant small molecule that

functions as a selective agonist for the retinoic acid receptor β2 (RARβ2).[1] Its primary

mechanism involves binding to a heterodimer of RARβ2 and the retinoid X receptor (RXR).[2]

[3] This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter

region of target genes, activating transcription to promote axonal regeneration and modulate

the neuro-inflammatory environment after injury.[2][3][4]

Q2: What is the selectivity profile of KCL-286?
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A2: KCL-286 demonstrates good selectivity for RARβ2 over other RAR subtypes. The half-

maximal effective concentrations (EC50) are 1.9 nM for RARβ2, compared to 26 nM for RARα

and 11 nM for RARγ.[1]

Q3: What is a recommended starting concentration for in vitro experiments?

A3: For in vitro studies, such as with human iPSC-derived cerebral cortical neurons, a

concentration of 0.1 μM for a 72-hour treatment period has been shown to significantly

increase neurite density and the number of synapses.[1][5]

Q4: What is the established safe dosage in humans?

A4: A Phase 1 clinical trial in healthy male participants established that a 100 mg daily oral

dose of KCL-286 is well-tolerated with no severe adverse side effects.[2][6][7][8]

Q5: How can I confirm target engagement in my experiment?

A5: Target engagement can be confirmed by measuring the upregulation of RARβ2 mRNA, as

RARβ2 is autoregulated by its own agonist.[2] This has been successfully used as a

pharmacodynamic biomarker in human white blood cells.[2][8] Additionally, plasma tissue-type

plasminogen activator (t-PA) has been identified as a potential pharmacodynamic marker

regulated by RARβ activation.[4]

Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Neurite Outgrowth in vitro

Question: My primary neuron or iPSC-derived neuron cultures show variable or no response

to KCL-286 treatment. What are the possible causes?

Answer:

Concentration/Duration: Ensure the concentration and treatment duration are optimized. A

starting point of 0.1 μM for at least 72 hours is recommended.[1][5] Shorter durations or

lower concentrations may be insufficient.

Cell Health: Poor cell viability or health can blunt the cellular response. Confirm high

viability (>95%) before starting the experiment and monitor for signs of toxicity.
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Compound Stability: KCL-286, like many retinoids, may be sensitive to light and repeated

freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock solution for each

experiment and minimize light exposure.

Basal RARβ2 Expression: The target receptor, RARβ2, is induced in response to injury.[2]

In healthy, uninjured in vitro cultures, basal expression may be low. Consider an injury

model (e.g., scratch assay) to upregulate the receptor before or during treatment.

Issue 2: High Variability in Animal Studies

Question: I am observing high variability in functional recovery or biomarker levels in my

rodent spinal cord injury model. How can I reduce this?

Answer:

Timing of Administration: The timing of drug administration post-injury is critical. The ideal

treatment window is suggested to be 1-10 days after the spinal cord injury to allow for

sustained axonal growth before significant tissue loss occurs.[2] Ensure this window is

consistent across all subjects.

Route and Dose: KCL-286 is orally bioavailable.[1][2] Ensure consistent administration

(e.g., oral gavage) and accurate dosing based on body weight. Check for any issues with

regurgitation.

Injury Consistency: Variability in the surgical injury model is a major source of

experimental noise. Ensure the injury procedure (e.g., contusion force, avulsion technique)

is highly standardized.

Pharmacokinetics: Preclinical data shows a half-life of 1.4 hours in rats.[2] Daily dosing is

likely required to maintain exposure. Consider performing satellite pharmacokinetic studies

to confirm exposure levels in your model.

Issue 3: Observing Mild Adverse Effects in Animal Models

Question: My animals are showing signs of dry skin or mild rash, similar to adverse events

reported in the human Phase 1 trial. What should I do?
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Answer:

Dose-Response: The observed effects are consistent with high doses of retinoid-class

compounds.[8] This indicates the drug is systemically active.

Monitor Health: Closely monitor the animals' overall health, body weight, and food/water

intake. Provide supportive care as needed (e.g., moisturizing ointments for dry skin if

recommended by a veterinarian).

Consider Dose Reduction: If adverse effects are severe or impact animal welfare, consider

performing a dose-response study to find the minimum effective dose that achieves the

desired therapeutic effect with fewer side effects. The 100 mg human dose was

determined to be safe, but dose translation from humans to rodents must be carefully

calculated.[2][7]

Data & Protocols
Quantitative Efficacy Data

Parameter Value Species/System Reference

EC50 (RARβ2) 1.9 nM In vitro [1]

EC50 (RARα) 26 nM In vitro [1]

EC50 (RARγ) 11 nM In vitro [1]

Effective In vitro Conc. 0.1 µM (72 h)
Human iPSC-derived

neurons
[1][5]

Tolerated Human

Dose
100 mg / day Human (males) [2][6][7]

Half-life (t½) 1.4 hours Rat [2]

Half-life (t½) 2.5 hours Dog [2]

Experimental Protocol: In Vitro Neurite Outgrowth Assay
This protocol is adapted from methodologies used in KCL-286 characterization.[5]
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Cell Plating: Plate human iPSC-derived cerebral cortical neurons (e.g., HyCCNs) at a density

of 30,000 cells/cm² on appropriate coated plates (e.g., Matrigel or Geltrex).

Differentiation: Allow cells to differentiate according to the manufacturer's protocol until

mature neuronal morphology is observed.

Treatment Preparation: Prepare a 10 mM stock solution of KCL-286 in DMSO. Serially dilute

in culture medium to create working solutions. The final DMSO concentration should not

exceed 0.1% in the culture.

Drug Administration: Replace the culture medium with fresh medium containing either KCL-
286 (final concentration 0.1 μM) or a vehicle control (medium with the equivalent percentage

of DMSO).

Incubation: Incubate the cells for 72 hours.

Immunofluorescence: After 72 hours, fix the cells with 4% paraformaldehyde. Permeabilize

and block the cells, then stain for neuronal markers (e.g., β-III Tubulin for neurites, Synapsin-

1 for synapses) and a nuclear counterstain (e.g., DAPI).

Imaging and Analysis: Acquire images using a high-content imager or fluorescence

microscope. Quantify neurite density, length, branch points, and synapse count using

automated image analysis software.

Experimental Protocol: Analysis of RARβ2 Expression in
White Blood Cells (WBCs)
This protocol is based on the pharmacodynamic analysis from the Phase 1 trial.[5][8]

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA)

and an RNA stabilization reagent (e.g., RNAlater).

Plasma and Cell Separation: Centrifuge samples at 1,500-2,000 x g for 10-15 minutes at

room temperature. Carefully collect the supernatant (plasma) for other biomarker analysis

(e.g., S100B, t-PA) and store at -80°C. The remaining cell pellet contains WBCs.
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RNA Extraction: Isolate total RNA from the WBC pellet using a suitable kit (e.g., Qiagen

RNeasy Mini Kit) according to the manufacturer's instructions.

Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g.,

NanoDrop) and/or a bioanalyzer.

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA

synthesis kit.

Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for human

RARβ2. Include appropriate housekeeping genes (e.g., GAPDH, ACTB) for normalization.

Data Analysis: Calculate the relative expression of RARβ2 mRNA using the delta-delta Ct

(ΔΔCt) method, comparing the expression in KCL-286 treated samples to vehicle/placebo

controls.

Visualizations
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Caption: KCL-286 binds the RARβ2/RXR heterodimer in the nucleus to activate gene

transcription.
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Caption: Troubleshooting flowchart for addressing inconsistent in vitro experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a
novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy
participants - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. GtR [gtr.ukri.org]

5. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple
pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]

6. The KCL-286 Pill: Regenerating the Ability to Walk [stuyspec.com]

7. clinicallab.com [clinicallab.com]

8. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL-286, a
novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy
participants - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Refining KCL-286 treatment protocols for maximum
efficacy]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621772/docs#refining-kcl-286-treatment-protocols-
for-maximum-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15621772?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/anticancer-agent-168.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10835503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10835503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10835503/
https://www.researchgate.net/figure/KCL-286-transcriptional-neuronal-signalling-KCL-286-binds-to-a-retinoic-acid-receptor_fig1_372390111
https://gtr.ukri.org/projects?ref=MR/R006466/1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11368863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11368863/
https://stuyspec.com/article/the-kcl286-pill-regenerating-the-ability-to-walk
https://www.clinicallab.com/new-oral-drug-in-phase-1-safe-to-treat-spinal-cord-injury-27403
https://pubmed.ncbi.nlm.nih.gov/37452623/
https://pubmed.ncbi.nlm.nih.gov/37452623/
https://pubmed.ncbi.nlm.nih.gov/37452623/
https://www.benchchem.com/product/b15621772/docs#refining-kcl-286-treatment-protocols-for-maximum-efficacy
https://www.benchchem.com/product/b15621772/docs#refining-kcl-286-treatment-protocols-for-maximum-efficacy
https://www.benchchem.com/product/b15621772/docs#refining-kcl-286-treatment-protocols-for-maximum-efficacy
https://www.benchchem.com/product/b15621772/docs#refining-kcl-286-treatment-protocols-for-maximum-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621772?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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